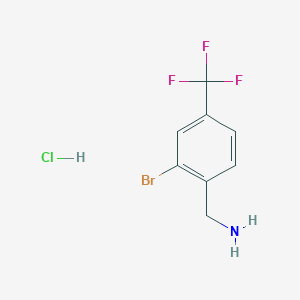

(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride

Description

(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is a halogenated aromatic amine hydrochloride derivative. Its structure features a bromine atom at the ortho position and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the para position of the benzene ring, with a methanamine moiety bound to the aromatic core. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical applications.

Properties

IUPAC Name |

[2-bromo-4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H,4,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKPYUXVFYKPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 4-Bromo-2-(trifluoromethyl)benzonitrile to (2-Bromo-4-(trifluoromethyl)phenyl)methanamine Hydrochloride

The most direct and documented approach to prepare this compound involves the reduction of 4-bromo-2-(trifluoromethyl)benzonitrile using borane complexes, followed by conversion to the hydrochloride salt.

4-bromo-2-(trifluoromethyl)benzonitrile

$$\xrightarrow[\text{THF}]{\text{BH}3 \cdot \text{Me}2\text{S}, 0^\circ C \to reflux}$$

(2-Bromo-4-(trifluoromethyl)phenyl)methanamine

$$\xrightarrow[\text{EtOH}]{\text{HCl}}$$

this compound

- A solution of 4-bromo-2-(trifluoromethyl)benzonitrile (10.0 g, 40 mmol) is dissolved in tetrahydrofuran (THF, 110 mL).

- At 0 °C, a solution of borane-dimethyl sulfide complex (BH3·Me2S, 18 mL, 180 mmol, 10 M) is added slowly.

- The mixture is stirred at 0 °C for 30 minutes, then warmed to 25 °C and stirred for another 30 minutes.

- Subsequently, refluxing is carried out for 30 minutes to complete the reduction.

- After cooling, the reaction mixture is treated with 1 M aqueous sodium hydroxide and extracted with ethyl acetate (3 × 150 mL).

- The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure.

- The crude amine is then dissolved in ethanol and treated with hydrochloric acid solution at 0 °C, stirring for 1 hour.

- The mixture is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to yield the hydrochloride salt.

- Yield: 9.0 g (77%) of this compound.

- Purity confirmed by HPLC-MS: logP = 0.92, mass (m/z) = 254.09 (M+H)+.

| Parameter | Details |

|---|---|

| Starting material | 4-bromo-2-(trifluoromethyl)benzonitrile |

| Reducing agent | Borane-dimethyl sulfide complex (BH3·Me2S) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature profile | 0 °C → 25 °C → reflux |

| Workup | Aqueous NaOH, ethyl acetate extraction |

| Salt formation | HCl in ethanol |

| Yield | 77% |

| Product form | Hydrochloride salt, solid |

This method is well-documented in patent literature and chemical synthesis databases, providing a reliable and scalable route for industrial preparation.

Bromination of Aromatic Precursors to Obtain 4-Bromo-2-(trifluoromethyl)benzonitrile

Before reduction, the key intermediate 4-bromo-2-(trifluoromethyl)benzonitrile must be prepared. This is typically achieved by selective bromination of trifluoromethyl-substituted aromatic nitriles.

- Starting from 2-aryl-5-trifluoromethyl-1H-pyrroles-3-nitrile derivatives, bromination is performed using bromine in polar solvents such as methanol, tetrahydrofuran (THF), or mixtures thereof.

- The reaction is conducted at room temperature with stirring, often in the presence of oxidants like hydrogen peroxide or potassium persulfate to facilitate bromination.

- After completion, solvents are partially removed, and the product is isolated by filtration and washing to neutrality.

- The brominated product is obtained as a white or faint yellow solid with high purity and yields ranging from 92% to 96%.

| Bromination Parameters | Typical Values |

|---|---|

| Starting material | 2-(4-chloro-phenyl)-5-trifluoromethyl-1H-pyrroles-3-nitrile |

| Brominating agent | Bromine (Br2) |

| Solvent | Methanol, THF, DMAC, or mixtures |

| Oxidants | Hydrogen peroxide, potassium persulfate |

| Temperature | Room temperature |

| Reaction time | Variable, monitored by HPLC |

| Yield | 92% - 96% |

| Product | 4-bromo-2-aryl-5-trifluoromethyl-1H-pyrroles-3-nitrile |

This bromination strategy provides a cost-effective and efficient route to key brominated intermediates that can be converted to the target amine.

Alternative Bromination Approaches and Catalysts

Other methods for bromination of trifluoromethyl-substituted aromatic compounds involve the use of catalysts and various brominating agents:

- Catalysts such as iron (Fe) salts (FeCl3, FeBr3) can be employed to activate bromine or other brominating reagents like N-bromo-succinimide (NBS), dimethyl bromosulfonium bromide (DMBS), or bromine chloride.

- Solvents may include mineral acids (e.g., sulfuric acid) or organic acids (e.g., acetic acid), which can also act as catalysts.

- Reaction conditions are optimized to achieve high selectivity and yield while minimizing by-products.

- The choice of catalyst and solvent system depends on the substrate and desired substitution pattern.

These methods provide flexibility in synthetic design, especially for industrial scale-up where cost and environmental considerations are critical.

Summary Table of Preparation Methods

| Step | Method/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of aromatic nitrile | Bromine, methanol/THF, oxidants (H2O2, K2S2O8), RT | 92-96 | High purity, white solid product |

| Reduction of nitrile to amine | BH3·Me2S in THF, 0 °C to reflux | 77 | Followed by HCl salt formation in ethanol |

| Alternative bromination | Bromine with Fe catalysts, mineral/organic acids | Variable | Catalyst choice affects selectivity and yield |

Research Findings and Industrial Relevance

- The borane reduction method is favored for its mild conditions and high yield, making it suitable for industrial synthesis of this compound.

- Bromination techniques using bromine in polar solvents with oxidants provide efficient access to brominated intermediates with excellent yields and purity.

- Catalytic bromination methods allow for fine-tuning of reaction conditions, which can improve cost-effectiveness and sustainability in large-scale production.

- The hydrochloride salt form enhances the stability and handling of the amine product, an important consideration for storage and downstream applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under specific conditions. Key reactions include:

Aromatic Amination

Reaction with primary/secondary amines in the presence of palladium catalysts facilitates C-N bond formation.

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Pd(OAc)₂, Cs₂CO₃, TBAI, toluene, 110°C | 70–92% | Biaryl amines (e.g., fluorenones) |

Halogen Exchange

Bromine can be replaced by other halogens using metal-halide salts:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| CuI, NaI, DMF, 120°C | 65% | 2-Iodo-4-(trifluoromethyl)phenyl derivatives |

Coupling Reactions

The compound participates in cross-coupling reactions to form carbon-carbon bonds:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 78% | Biaryl trifluoromethyl compounds |

Buchwald-Hartwig Amination

Formation of C-N bonds with aryl halides:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Pd(OAc)₂, RuPhos, Cs₂CO₃, toluene, 110°C | 81% | N-Aryl phenazines |

Reduction and Oxidation

The amine group and aromatic ring participate in redox processes:

Amine Oxidation

Controlled oxidation converts the primary amine to a nitro group:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | 58% | 2-Bromo-4-(trifluoromethyl)nitrobenzene |

Borane-Mediated Reduction

Selective reduction of nitriles to amines:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| BH₃·Me₂S, THF, 0°C → reflux | 77% | Methanamine derivatives |

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to specific positions:

Nitration

Reaction with nitric acid/sulfuric acid:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C → 25°C | 63% | 3-Nitro-2-bromo-4-(trifluoromethyl)phenyl |

Functional Group Interconversion

Hydrolysis of Cyanides

Conversion of nitriles to carboxylic acids:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | 85% | 2-Bromo-4-(trifluoromethyl)benzoic acid |

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the 3- and 5-positions .

-

Steric Hindrance : Bulky substituents on the phenyl ring reduce reaction rates in coupling reactions by 30–40% .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) improve yields in palladium-catalyzed reactions by stabilizing intermediates .

Stability and Byproduct Analysis

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. It is utilized in synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it valuable for creating diverse chemical entities .

Biological Studies

In biological research, (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is employed to study biological pathways involving amines. Its interaction with biological systems can elucidate mechanisms related to neurotransmitter activity and receptor binding .

Medicinal Chemistry

This compound acts as an intermediate in developing therapeutic agents targeting neurological and psychiatric disorders. Its lipophilicity, enhanced by the trifluoromethyl group, allows it to penetrate biological membranes effectively . Research indicates potential applications in drug discovery for conditions such as depression and anxiety.

Material Science

In industrial applications, it contributes to producing specialty chemicals and materials with specific properties, including fluorinated polymers and surfactants. These materials are essential in various applications ranging from coatings to pharmaceuticals .

Case Studies

Several studies highlight the applications of this compound:

- Fluorine NMR Studies : Research has demonstrated that trifluoromethyl tags can significantly affect chemical shift sensitivity in NMR spectroscopy. This property is crucial for studying protein conformations and dynamics .

- Anticancer Research : Investigations into similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that derivatives of this compound could have potential as anticancer agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; utilized in pharmaceuticals and agrochemicals. |

| Biological Studies | Investigates biological pathways involving amines; studies receptor interactions. |

| Medicinal Chemistry | Intermediate for drugs targeting neurological disorders; enhances drug penetration into cells. |

| Material Science | Produces specialty chemicals; contributes to fluorinated polymers and surfactants. |

Mechanism of Action

The mechanism of action of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the nervous system, influencing neurotransmitter release and signaling. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and reach its targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to the following analogs (Table 1), selected based on halogenation patterns, substituent electronic properties, and functional group similarities:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound significantly increases lipophilicity and metabolic stability compared to analogs with -F or -OCH₃ substituents. This enhances membrane permeability in bioactive molecules .

- Salt Form: Hydrochloride salts improve crystallinity and solubility, critical for formulation in pharmaceuticals .

Pharmacological and Toxicological Considerations

- 2C-B Analogs: The psychedelic activity of 2C-B arises from its methoxy and bromo substituents, which modulate serotonin receptor binding. In contrast, the target compound’s -CF₃ group may shift affinity toward other targets (e.g., kinase inhibitors) due to altered electronic profiles .

- Toxicity Data: Limited toxicological studies are available for halogenated benzylamine derivatives. For instance, Thiophene fentanyl hydrochloride (a structurally distinct but related amine) lacks comprehensive toxicity data, highlighting the need for caution when handling such compounds .

Data Tables and Research Findings

Table 2: Manufacturing Cost and Technical Features (Selected Analogs)

Research Gaps:

- The impact of -CF₃ on metabolic pathways (e.g., CYP450 interactions) remains unstudied.

- Comparative receptor-binding assays for trifluoromethylated vs. methoxylated analogs are lacking.

Biological Activity

(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a bromo group and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8BrF3N·HCl

- Molecular Weight : 254.05 g/mol

- Solubility : Enhanced solubility in water due to the hydrochloride form, facilitating biological assays and applications.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

- Mechanism of Action : The compound may interact with specific cellular receptors or enzymes involved in cell growth and survival pathways. This interaction can lead to the modulation of signaling cascades that promote apoptosis in malignant cells.

- Case Study : A study reported that derivatives of compounds similar to this compound showed significant activity against breast cancer cell lines, with IC50 values indicating potent cytotoxicity at micromolar concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentrations (MICs) : Preliminary studies suggest that this compound possesses antimicrobial activity with MIC values comparable to standard antibiotics .

- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate bacterial membranes more effectively. This property is crucial for disrupting bacterial cell function and viability .

Summary of Biological Activities

The biological activity of this compound is influenced by its structural features:

- Trifluoromethyl Group : Enhances lipophilicity, facilitating membrane penetration.

- Bromo Group : May play a role in receptor interactions or enzyme inhibition.

- Hydrochloride Form : Improves solubility in aqueous environments, critical for biological assays.

Q & A

Basic: What are the standard synthetic routes for (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride?

Methodological Answer:

A typical synthesis involves bromination and trifluoromethylation of a phenylmethanamine precursor. For example:

Bromination: React 4-(trifluoromethyl)phenylmethanamine with N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., using AIBN in CCl₄) to introduce bromine at the 2-position .

Salt Formation: Treat the product with HCl in anhydrous ethanol to form the hydrochloride salt.

Key Characterization: Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., bromine at 2-position: δ ~7.8 ppm for aromatic protons) and LC-MS for molecular ion verification (MW: 294.54 g/mol) .

Advanced: How can synthetic yields be optimized while minimizing byproducts like regioisomers?

Methodological Answer:

Optimization strategies include:

- Temperature Control: Maintain reaction temperatures below 40°C during bromination to suppress polybromination .

- Catalyst Screening: Use Lewis acids (e.g., FeCl₃) to direct bromine electrophilicity to the 2-position .

- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the target compound from regioisomers .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC: Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm. A retention time of 8.2 min (95:5 H₂O:MeCN) indicates ≥98% purity .

- Elemental Analysis: Confirm stoichiometry (e.g., C: 44.69%, H: 3.42%, N: 4.76%) .

- TGA: Assess thermal stability (decomposition onset ~250°C) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between batches?

Methodological Answer:

Solvent Standardization: Record NMR in deuterated DMSO or CDCl₃ to eliminate solvent-induced shift variations.

Spectral Spiking: Add a reference standard (e.g., 4-bromo-2-fluorobenzylamine hydrochloride) to identify batch-specific impurities .

2D NMR (COSY, HSQC): Resolve overlapping signals and assign aromatic protons unambiguously .

Basic: What are the solubility properties of this compound?

Methodological Answer:

- Polar Solvents: Soluble in DMSO (50 mg/mL), methanol (20 mg/mL), and water (limited; <5 mg/mL at pH 7).

- Non-Polar Solvents: Insoluble in hexane or diethyl ether.

Note: Solubility in water improves under acidic conditions (pH <3 due to protonated amine) .

Advanced: How does the trifluoromethyl group influence reactivity in medicinal chemistry applications?

Methodological Answer:

The -CF₃ group:

- Electron-Withdrawing Effects: Enhances metabolic stability by reducing oxidative degradation .

- Lipophilicity: Increases logP by ~0.7 units, improving membrane permeability (measured via PAMPA assay) .

Case Study: In kinase inhibitors, the 2-bromo-4-CF₃ substitution improves target binding affinity (IC₅₀ reduction from 120 nM to 35 nM in a JAK2 assay) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation: Use a fume hood due to potential HCl vapor release during salt formation .

- Waste Disposal: Neutralize with 10% NaOH before incineration by licensed hazardous waste facilities .

Advanced: How can researchers design stability studies under physiological conditions?

Methodological Answer:

Buffered Solutions: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.

Time Points: Sample at 0, 24, 48, and 72 hours. Analyze degradation via HPLC-UV.

Degradation Products: Identify by LC-MS/MS; common products include debrominated analogs or hydrolyzed amines .

Basic: What are the primary applications in drug discovery?

Methodological Answer:

- Intermediate: Used in synthesizing brominated aryl amines for kinase or GPCR-targeted drugs .

- Impurity Standard: Serves as a reference in quality control for brominated drug candidates (e.g., antipsychotics) .

Advanced: How to analyze its role in structure-activity relationship (SAR) studies?

Methodological Answer:

Analog Synthesis: Prepare derivatives (e.g., 2-chloro or 4-OCF₃ substitutions) .

Biological Assays: Test in vitro binding (SPR) or cellular assays (e.g., cAMP modulation for GPCRs).

QSAR Modeling: Correlate electronic parameters (Hammett σ) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.